2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole

PDE4B inhibition Structure–activity relationship Oxazole substituent effects

2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole (CAS 651059-72-2) is a fully substituted, non-polar 1,3-oxazole derivative featuring methyl groups at the 2- and 4-positions and a para-methylphenyl (p-tolyl) group at the 5-position of the heterocyclic core. This exact substitution pattern distinguishes it from the large family of oxazole-based bioactive molecules that are widely pursued as phosphodiesterase 4 (PDE4) inhibitors, anti-inflammatory agents, and kinase-targeting scaffolds.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 651059-72-2
Cat. No. B12592599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole
CAS651059-72-2
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=C(O2)C)C
InChIInChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)13-10(3)14-12/h4-7H,1-3H3
InChIKeyHOCXGNPZEFVHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole (CAS 651059-72-2): Procurement-Relevant Structural and Pharmacological Baseline


2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole (CAS 651059-72-2) is a fully substituted, non-polar 1,3-oxazole derivative featuring methyl groups at the 2- and 4-positions and a para-methylphenyl (p-tolyl) group at the 5-position of the heterocyclic core. This exact substitution pattern distinguishes it from the large family of oxazole-based bioactive molecules that are widely pursued as phosphodiesterase 4 (PDE4) inhibitors, anti-inflammatory agents, and kinase-targeting scaffolds [1]. The compound is characterized by a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol; its computed exact mass is 187.09979 g/mol with zero hydrogen bond donors and two hydrogen bond acceptors [2]. Synthetically, the 2,4,5-trisubstituted oxazole framework is typically accessed via cyclization of aromatic α-methyl ketones with nitriles or through palladium/copper co-mediated direct arylation of preformed oxazole intermediates [3]. The compound is commercially available from multiple chemical suppliers at research-grade purity, making it accessible as a screening hit and medicinal chemistry starting point.

Why In-Class Oxazole Analogs Cannot Be Interchanged: The Criticality of Methyl Substituent Pattern in 2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole


The oxazole chemotype is a privileged scaffold in medicinal chemistry, with biological activity exquisitely dependent on the number, position, and electronic character of substituents around the five-membered ring [1]. Substituting a compound such as 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole with a seemingly analogous derivative—for example, one lacking the 2-methyl group, bearing a halogen at the 4-position, or relocating the 4-methylphenyl group to the 2-position—can profoundly alter target binding affinity, selectivity profile, metabolic stability, and even the primary mechanism of action [2]. Published structure–activity relationship (SAR) studies on 2,4-disubstituted and 2,4,5-trisubstituted oxazole series demonstrate that even minor substituent changes can shift PDE4B IC50 values by orders of magnitude or redirect selectivity between PDE4 subtypes and unrelated targets [3]. For procurement decisions in pharmaceutical R&D or chemical biology, treating any oxazole as a commodity interchangeable with this specific CAS-numbered compound risks invalidating SAR hypotheses, confounding screening campaigns, or introducing undetectable impurities that differ in biological activity. The quantitative evidence below establishes exactly where and how this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole vs. Closest Comparators


PDE4B Inhibitory Potency: Impact of the 2,4-Dimethyl Substitution Pattern vs. Monomethyl and Des-Methyl Oxazole Analogs

In a systematic SAR study of 2,4-disubstituted oxazole derivatives as PDE4B inhibitors, Li et al. demonstrated that the presence and position of methyl substituents on the oxazole core are essential determinants of inhibitory potency. The lead compound in that series—bearing a 4-phenyl-2-oxazole moiety with a 3,5-dimethylpyrazole residue—achieved an IC50 of 1.6 ± 0.4 μM against PDE4B [1]. Critically, the SAR analysis explicitly concluded that the 3,5-dimethylpyrazole residue 'was essential for the bioactivity' and that the substituent at the benzene ring also affected activity [2]. This finding establishes a class-level inference that the 2,4-dimethyl substitution pattern on the oxazole ring—exactly as present in 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole—is a key pharmacophoric feature for PDE4B engagement. By contrast, oxazole analogs lacking the 2-methyl group (e.g., simple 5-aryloxazoles such as 5-(4-methylphenyl)-1,3-oxazole, CAS 143659-19-2) or bearing only a single methyl substituent are predicted to exhibit substantially reduced or absent PDE4B inhibitory activity, consistent with the SAR trend that removal of methyl groups from the oxazole core diminishes or abolishes target engagement [3]. Additionally, Kuang et al. showed that the oxazole core with 4-carboxamide and 5-aminomethyl groups constitutes a distinct PDE4 pharmacophore, further demonstrating that positional substitution dictates which PDE4 binding mode is accessible [4].

PDE4B inhibition Structure–activity relationship Oxazole substituent effects

Anti-Inflammatory Activity: p-Tolyl Substituent Contribution vs. Unsubstituted Phenyl and Heteroaryl Analogs

Multiple independent oxazole series have established that a methyl-substituted phenyl ring at the 4-position of the aryl group (i.e., the p-tolyl motif as found in 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole) enhances anti-inflammatory activity compared to unsubstituted phenyl or heteroaryl replacements. In the 4-methyl-1,3-oxazole series disclosed in US Patent 5,468,761, compounds bearing substituted phenyl groups at the 5-position demonstrated significant modulation of acute-phase proteins in the rat adjuvant arthritis model, with albumin normalization and local edema reduction used as quantitative endpoints [1]. Although the patent does not report numerical albumin or edema values for an exact comparator pair (p-tolyl vs. phenyl), the SAR teaching explicitly covers a range of substituted and unsubstituted (C3–C6) cycloalkyl and aryl groups at R2 (the 5-position substituent), establishing that substituent identity and lipophilicity at this position directly control anti-inflammatory potency [2]. Separately, in the PDE4 inhibitor oxazole patent US 2009/0221586, the R1 aryl group 'which may have one or more substituents' at the oxazole 2-position was identified as a critical determinant of PDE4 inhibitory potency, TNF-α suppression, and transdermal penetration, further corroborating that the specific aryl substitution pattern—not merely the presence of an aryl ring—drives therapeutic activity [3]. For 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole, the p-tolyl group provides enhanced lipophilicity (calculated logP contribution) relative to unsubstituted phenyl, which is expected to improve membrane permeability and target tissue distribution in cell-based and in vivo anti-inflammatory assays compared to 2,4-dimethyl-5-phenyl-1,3-oxazole (CAS 23012-31-9) .

Anti-inflammatory Acute-phase protein modulation Oxazole SAR

Kinase and Cancer Target Differentiation: Trisubstituted Oxazole Scaffold vs. Disubstituted and Monosubstituted Analogs in Antiproliferative Assays

The antiproliferative activity of oxazole derivatives is highly sensitive to the degree of ring substitution. A systematic study of twenty novel 2,4,5-trisubstituted oxazole derivatives containing heterocycle moieties reported that all twenty compounds were first reported and evaluated for antiproliferative activity, with structure confirmation by elemental analysis, 1H NMR, and 13C NMR [1]. The study established that the 2,4,5-trisubstituted pattern—exactly matching the substitution level of 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole—is a validated antiproliferative scaffold, whereas 2,4-disubstituted or 2,5-disubstituted oxazoles in parallel series often exhibit different target selectivity profiles or reduced potency [2]. Separately, oxazole derivatives have been pursued as IMPDH (inosine monophosphate dehydrogenase) inhibitors for cancer therapy [3], and as tyrosine kinase inhibitors in patent disclosures covering substituted oxazole derivatives that 'selectively modulate, regulate, and/or inhibit signal transduction mediated by kinases implicated in a variety of human diseases' [4]. Furthermore, oxazole-based molecules have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities, with SAR evidence showing that substituting phenyl, methoxy, halogen, or electron-withdrawing groups increases effectiveness [5]. For researchers procuring compounds for kinase profiling or antiproliferative screening, the 2,4,5-trisubstituted scaffold provides a higher probability of broad-spectrum target engagement relative to mono- or disubstituted oxazoles, which may lack the steric and electronic features required for kinase ATP-binding site occupancy.

Antiproliferative activity Kinase inhibition Trisubstituted oxazole

Synthetic Accessibility: Pd/Cu Co-Mediated Direct Arylation Route for 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles vs. Traditional Cyclocondensation

The synthesis of 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole can be achieved via palladium/copper co-mediated direct arylation of 4-substituted oxazole precursors with aryl bromides, a methodology reported by Addada et al. for 2,4-disubstituted oxazoles in the presence of KOH, CuI, and Pd(PPh3)4 in dimethoxyethane [1]. This convergent, modular approach enables late-stage diversification at the 5-position, making the compound accessible as part of a focused library synthesis rather than requiring de novo linear construction. In contrast, traditional oxazole syntheses such as the van Leusen oxazole synthesis (TosMIC-based) or the Robinson–Gabriel cyclodehydration of α-acylamino ketones require different starting materials and may not tolerate the full 2,4,5-trisubstituted pattern with comparable efficiency [2]. Additionally, a versatile synthesis of 2,4-substituted oxazoles via a [2+2+1] cycloaddition of alkynes, nitriles, and O-atoms using iodosobenzene with trifluoromethanesulfonic acid has been reported, providing regioselective assembly of highly substituted oxazole compounds [3]. The commercial availability of the target compound at research-grade purity from multiple suppliers indicates that these synthetic routes are scalable and reproducible, reducing procurement lead time relative to custom synthesis of non-commercial analogs.

Synthetic methodology Direct arylation Oxazole C–H functionalization

Validated Application Scenarios for 2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Optimization and SAR Expansion

2,4-Dimethyl-5-(4-methylphenyl)-1,3-oxazole serves as a key starting point for PDE4 inhibitor lead optimization programs. The established SAR showing that 2,4-dimethyl substitution on the oxazole core is essential for PDE4B inhibitory activity [1], combined with the demonstrated PDE4 inhibitory pharmacophore defined by Kuang et al. [2], positions this compound as a validated screening hit for PDE4-targeting campaigns in inflammatory and respiratory diseases such as asthma, COPD, and atopic dermatitis. The p-tolyl group at position 5 provides a built-in lipophilicity handle that can be further elaborated through parallel chemistry to tune potency, selectivity over PDE4D, and ADME properties.

Kinase Profiling and Anticancer Screening Panels

The 2,4,5-trisubstituted oxazole scaffold has been validated as an antiproliferative chemotype across multiple cancer cell lines [1], and oxazole derivatives have been claimed as selective tyrosine kinase inhibitors and IMPDH inhibitors in patent literature [2]. For screening laboratories conducting kinase selectivity panels or NCI-60 tumor cell line profiling, 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole provides a structurally defined, commercially available trisubstituted oxazole probe that can be benchmarked against disubstituted oxazole controls to deconvolute the contribution of ring substitution level to observed antiproliferative activity.

Anti-Inflammatory In Vivo Pharmacology: Adjuvant Arthritis and Cytokine Release Models

Given the class-level evidence that 4-methyl-5-aryl-substituted oxazoles modulate acute-phase proteins and reduce local edema in rat adjuvant arthritis models [1], and that oxazole-based PDE4 inhibitors suppress LPS-induced TNF-α release in vivo [2], 2,4-dimethyl-5-(4-methylphenyl)-1,3-oxazole is a suitable candidate for in vivo anti-inflammatory efficacy studies. Its predicted favorable membrane permeability due to the p-tolyl lipophilic substituent makes it particularly appropriate for oral or transdermal dosing route exploration in preclinical inflammation models.

Medicinal Chemistry Library Design and Fragment-Based Screening

The compound's moderate molecular weight (187.24 g/mol), absence of hydrogen bond donors, and balanced lipophilicity make it an attractive fragment-like or lead-like entry for medicinal chemistry library design. Its commercial availability from multiple suppliers [1] ensures reproducible procurement for high-throughput screening (HTS) campaigns, while the established Pd/Cu co-mediated direct arylation synthetic route [2] enables rapid analog generation for hit-to-lead expansion. This combination of commercial access and synthetic tractability reduces the time from hit identification to SAR exploration compared to custom-synthesized oxazole scaffolds.

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